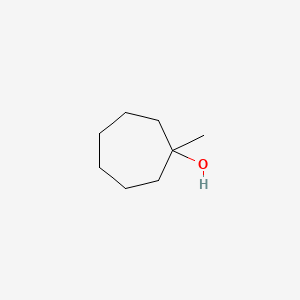

1-Methylcycloheptanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 100735. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-methylcycloheptan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-8(9)6-4-2-3-5-7-8/h9H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFFKAYOHINCUNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70191050 | |

| Record name | 1-Methylcycloheptan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70191050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid. | |

| Record name | 1-Methylcycloheptanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13379 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3761-94-2 | |

| Record name | 1-Methylcycloheptanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3761-94-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methylcycloheptan-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003761942 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methylcycloheptanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100735 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methylcycloheptan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70191050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methylcycloheptan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.073 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Methylcycloheptanol chemical properties and hazards

An In-depth Technical Guide to 1-Methylcycloheptanol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, hazards, and relevant experimental considerations for this compound (CAS No. 3761-94-2). The information is intended to support research and development activities by providing key data in an accessible format.

Core Chemical Properties

This compound is a tertiary alcohol with a seven-membered carbon ring. Its physical and chemical properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 1-methylcycloheptan-1-ol | [1] |

| CAS Number | 3761-94-2 | [1] |

| Molecular Formula | C₈H₁₆O | [1] |

| Molecular Weight | 128.21 g/mol | [1][2] |

| Physical Description | Liquid | [3] |

| InChI Key | XFFKAYOHINCUNU-UHFFFAOYSA-N | [1] |

| SMILES | CC1(O)CCCCCC1 | [4][5] |

| Computed XLogP3 | 1.9 | [6] |

| Topological Polar Surface Area | 20.2 Ų | [6] |

| Kovats Retention Index | 1009 (Semi-standard non-polar) | [6] |

Chemical Hazards and Safety

Understanding the hazards associated with this compound is critical for safe handling and experimental design. The compound is classified with several hazards according to the Globally Harmonized System (GHS).[6]

GHS Hazard Classification

The aggregated GHS information from multiple notifications to the ECHA C&L Inventory provides the following classifications.[6]

| Hazard Class | Hazard Statement | GHS Code | Percentage of Notifications |

| Acute Toxicity, Oral | Harmful if swallowed | H302 | 88.6% |

| Skin Corrosion/Irritation | Causes skin irritation | H315 | 11.4% |

| Serious Eye Damage/Irritation | Causes serious eye irritation | H319 | 11.4% |

| STOT, Single Exposure | May cause respiratory irritation | H335 | 11.4% |

Other Hazards and Safety Precautions

Beyond the formal GHS classifications, other documented hazards and necessary precautions are summarized below.

| Hazard/Precaution Category | Description | Source(s) |

| General Hazards | Skin and strong eye irritant.[3] Neurotoxin, associated with acute solvent syndrome.[3][6] | [3][6] |

| Personal Protective Equipment (PPE) | Wear appropriate protective eyeglasses or chemical safety goggles, chemical-resistant gloves, and a lab coat or protective clothing to prevent skin exposure. A respirator may be required in areas with poor ventilation. | [7] |

| Handling | Use only in a well-ventilated area, such as a chemical fume hood.[7] Keep away from heat, sparks, open flames, and other ignition sources.[8][9] Ground/bond container and receiving equipment to prevent static discharge.[8][9] Avoid contact with eyes, skin, and clothing. Wash thoroughly after handling.[7] | [7][8][9] |

| Storage | Store in a tightly closed container in a cool, dry, well-ventilated area.[7] Store away from incompatible materials such as strong oxidizing agents, acid anhydrides, and acid chlorides.[7] | [7] |

| First Aid | Inhalation: Move person to fresh air. If not breathing, give artificial respiration.[8] Skin Contact: Wash off with soap and plenty of water.[8] Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[9] Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[8] In all cases of exposure, seek medical attention.[8] | [8][9] |

| Fire Fighting | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂) as extinguishing media.[8] | [8] |

| Spill Response | Absorb spill with inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[7] Ensure adequate ventilation and remove all sources of ignition.[7] | [7] |

Experimental Protocols

While specific, peer-reviewed protocols for this compound are not abundant, its synthesis and analysis can be reliably achieved using standard organic chemistry techniques, primarily by analogy to its well-documented cyclohexyl counterpart.[10][11]

Representative Synthesis Protocol: Grignard Reaction

The most direct synthesis of this compound is via the Grignard reaction, involving the addition of a methyl nucleophile to cycloheptanone (B156872).

Reaction: Cycloheptanone + Methylmagnesium Bromide → this compound

Methodology:

-

Apparatus Setup: All glassware must be rigorously dried in an oven and assembled under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the Grignard reagent by atmospheric moisture.

-

Grignard Reagent Preparation (if not commercially sourced): Prepare Methylmagnesium Bromide by slowly adding methyl bromide to magnesium turnings in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF).

-

Reaction:

-

Dissolve cycloheptanone in anhydrous diethyl ether or THF in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

-

Cool the solution in an ice bath (0 °C).

-

Slowly add the Methylmagnesium Bromide solution dropwise from the addition funnel to the stirred cycloheptanone solution. Maintain the temperature at 0 °C during the addition.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours to ensure the reaction goes to completion.

-

-

Workup (Quenching):

-

Cool the reaction mixture again in an ice bath.

-

Slowly and carefully add a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) to quench the reaction and the excess Grignard reagent. This will form a biphasic mixture and a precipitate of magnesium salts.

-

-

Extraction and Purification:

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer two to three times with diethyl ether.

-

Combine the organic layers and wash them sequentially with water and then brine to remove water-soluble impurities.

-

Dry the combined organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate).

-

Filter off the drying agent and remove the solvent by rotary evaporation.

-

The resulting crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

-

Analytical Workflow

To confirm the identity and purity of the synthesized product, a standard analytical workflow should be employed.

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Purpose: To assess the purity of the sample and confirm its molecular weight.

-

Methodology: A small, diluted sample is injected into the GC. The retention time provides a measure of purity (a single major peak is expected), and the coupled mass spectrometer will provide a mass spectrum. The molecular ion peak (M⁺) should correspond to the molecular weight of this compound (128.21 g/mol ), and the fragmentation pattern will be characteristic of the compound's structure.

-

-

Infrared (IR) Spectroscopy:

-

Purpose: To confirm the presence of key functional groups.

-

Methodology: An IR spectrum of the purified liquid product (neat, between salt plates) should be acquired. The key diagnostic absorption will be a strong, broad peak in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretch of an alcohol. The absence of a strong, sharp peak around 1710 cm⁻¹ confirms the complete conversion of the starting cycloheptanone (C=O stretch).[6]

-

Visualized Workflow

The following diagram illustrates a logical workflow for ensuring safety during the handling and use of this compound.

Caption: Chemical Safety and Handling Workflow for this compound.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound (CAS 3761-94-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 4. This compound | 3761-94-2 | DAA76194 | Biosynth [biosynth.com]

- 5. This compound [stenutz.eu]

- 6. 1-Methylcycloheptan-1-ol | C8H16O | CID 77376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. southwest.tn.edu [southwest.tn.edu]

- 8. dept.harpercollege.edu [dept.harpercollege.edu]

- 9. chemicalbook.com [chemicalbook.com]

- 10. homework.study.com [homework.study.com]

- 11. quora.com [quora.com]

An In-depth Technical Guide to the Physical Properties of 1-Methylcycloheptanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 1-Methylcycloheptanol (CAS Number: 3761-94-2). The information presented herein is intended to support research, development, and quality control activities involving this compound. All quantitative data is summarized for clarity, and detailed experimental protocols for the determination of these properties are provided.

Core Physical Properties of this compound

The physical characteristics of this compound are crucial for its handling, application, and integration into various chemical processes. A summary of its key physical properties is presented in the table below.

| Physical Property | Value | Unit | Source |

| Molecular Weight | 128.21 | g/mol | [1][2] |

| Density | 0.918 | g/cm³ | |

| Boiling Point | 184.4 | °C at 760 mmHg | |

| Melting Point (Calculated) | Not available | °C | [2] |

| Refractive Index | 1.463 | ||

| Water Solubility (Calculated) | Insoluble | [3] |

Experimental Protocols for Physical Property Determination

Accurate determination of physical properties is fundamental in chemical research. The following sections detail the standard experimental methodologies for the properties listed above.

Determination of Density

The density of a liquid, such as this compound, can be precisely measured using a pycnometer or a digital density meter. A common and straightforward method involves the following steps:

-

Preparation: Ensure the pycnometer is clean, dry, and calibrated.

-

Mass of Empty Pycnometer: Accurately weigh the empty pycnometer on an analytical balance.

-

Filling: Fill the pycnometer with this compound, ensuring no air bubbles are trapped. The temperature of the liquid should be controlled and recorded, typically at 20°C or 25°C.

-

Mass of Filled Pycnometer: Weigh the pycnometer filled with the sample.

-

Volume Determination: The volume of the pycnometer is determined by repeating the above steps with a reference liquid of known density, such as deionized water.

-

Calculation: The density (ρ) is calculated using the formula: ρ = (mass of sample) / (volume of pycnometer)

Determination of Boiling Point

The boiling point is a critical indicator of a liquid's volatility and purity. The capillary method is a widely used technique for its determination:

-

Sample Preparation: A small amount of this compound is placed in a small test tube.

-

Capillary Tube Insertion: A capillary tube, sealed at one end, is placed open-end-down into the liquid.

-

Heating: The test tube assembly is heated in a controlled manner, often in a heating block or an oil bath, alongside a thermometer.

-

Observation: As the temperature rises, a steady stream of bubbles will emerge from the capillary tube. The heat is then removed.

-

Boiling Point Reading: The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.

Determination of Melting Point

-

Sample Preparation: A small, dry sample of the solid is packed into a capillary tube.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, which is equipped with a thermometer or a digital temperature sensor.

-

Heating and Observation: The sample is heated at a slow, controlled rate.

-

Melting Range: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded. This range is reported as the melting point.

Determination of Refractive Index

The refractive index is a measure of how light propagates through a substance and is a valuable tool for identification and quality control. An Abbe refractometer is commonly used for this measurement:

-

Instrument Calibration: The refractometer is calibrated using a standard of known refractive index.

-

Sample Application: A few drops of this compound are placed on the surface of the prism.

-

Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

Reading: The refractive index is read directly from the instrument's scale. The temperature at which the measurement is taken must be recorded, as the refractive index is temperature-dependent.

Logical Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for the experimental determination of the key physical properties of a chemical compound like this compound.

Caption: Experimental workflow for determining the physical properties of this compound.

References

1-Methylcycloheptanol molecular structure and formula

This technical guide provides a comprehensive overview of the molecular structure, formula, and key chemical properties of 1-Methylcycloheptanol, tailored for researchers, scientists, and professionals in drug development.

Molecular Identity and Structure

This compound is a tertiary alcohol characterized by a seven-membered cycloheptane (B1346806) ring with a methyl group and a hydroxyl group attached to the same carbon atom.

-

IUPAC Name: 1-methylcycloheptan-1-ol[1]

Molecular Structure Diagram

Caption: 2D representation of the this compound molecular structure.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented below.

| Property | Value | Source |

| Molecular Weight | 128.21 g/mol | [1][2] |

| Physical State | Liquid | [3] |

| Boiling Point | 145.2 °C (estimate) | |

| Density | 0.800 g/mL (estimate) | |

| Refractive Index | 1.472 |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show complex multiplets for the methylene (B1212753) protons of the cycloheptane ring and a characteristic singlet for the methyl protons. The hydroxyl proton will appear as a singlet, the chemical shift of which can vary with concentration and solvent.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum of this compound would display distinct signals for the quaternary carbon attached to the hydroxyl and methyl groups, the methyl carbon, and the seven carbons of the cycloheptane ring. The symmetry of the molecule will influence the number of unique signals observed for the ring carbons.[4]

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group. C-H stretching vibrations from the alkyl groups are expected in the 2850-3000 cm⁻¹ region.

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved through various established organic chemistry methodologies. A common and effective method is the Grignard reaction between a methylmagnesium halide and cycloheptanone (B156872).

Synthesis via Grignard Reaction

This protocol outlines the synthesis of this compound from cycloheptanone and a methyl Grignard reagent.

Workflow Diagram:

Caption: Experimental workflow for the synthesis of this compound.

Detailed Methodology:

-

Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings are covered with anhydrous diethyl ether. A solution of methyl bromide in anhydrous diethyl ether is added dropwise to initiate the formation of methylmagnesium bromide.

-

Reaction with Cycloheptanone: The flask containing the Grignard reagent is cooled in an ice bath. A solution of cycloheptanone in anhydrous diethyl ether is then added dropwise from the dropping funnel with continuous stirring.

-

Reaction Quenching and Work-up: After the addition is complete, the reaction mixture is stirred at room temperature for a specified time to ensure complete reaction. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extraction and Drying: The organic layer is separated, and the aqueous layer is extracted multiple times with diethyl ether. The combined organic extracts are washed with brine and dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed by rotary evaporation, and the crude product is purified by vacuum distillation to yield pure this compound.

Safety and Handling

This compound is considered harmful if swallowed and may cause skin and eye irritation.[3] Standard laboratory safety precautions should be followed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Use in a well-ventilated area. Avoid breathing vapors or mist. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

In case of exposure, follow standard first-aid procedures and seek medical advice. For detailed safety information, refer to the material safety data sheet (MSDS).

References

An In-Depth Technical Guide to 1-Methylcycloheptanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylcycloheptanol, a substituted cycloalkanol, presents a molecule of interest for various chemical and potentially pharmacological applications. Its structure, featuring a seven-membered carbocyclic ring with a tertiary alcohol functional group, provides a foundation for diverse chemical transformations and warrants investigation into its biological properties. This technical guide offers a comprehensive overview of this compound, including its nomenclature, physicochemical properties, synthesis, and a prospective look into its potential biological relevance.

Nomenclature and Synonyms

The systematic and unambiguous naming of chemical compounds is paramount for clear scientific communication. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-methylcycloheptan-1-ol .[1]

This tertiary alcohol is also known by several synonyms, which are frequently encountered in chemical literature and databases. These include:

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its handling, application, and further research. The following table summarizes key quantitative data for this compound.

| Property | Value | Source |

| Molecular Formula | C₈H₁₆O | [1] |

| Molecular Weight | 128.21 g/mol | [1] |

| Physical Description | Liquid | PubChem |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | Not available | |

| Solubility in water | Not available | |

| LogP (Octanol-Water Partition Coefficient) | 2.4 (Predicted) | PubChem |

Synthesis of this compound

The most direct and widely applicable method for the synthesis of this compound is the Grignard reaction. This powerful carbon-carbon bond-forming reaction involves the nucleophilic addition of a methyl group to the carbonyl carbon of cycloheptanone (B156872).

Experimental Protocol: Synthesis via Grignard Reaction

This protocol is adapted from established procedures for the synthesis of tertiary alcohols from ketones using Grignard reagents.[2]

Materials:

-

Cycloheptanone

-

Methylmagnesium bromide (or methylmagnesium iodide) solution in diethyl ether or tetrahydrofuran (B95107) (THF)

-

Anhydrous diethyl ether or THF

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Dropping funnel

-

Reflux condenser with a drying tube (e.g., filled with calcium chloride)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a reflux condenser topped with a drying tube is assembled. The entire apparatus should be flame-dried or oven-dried before use to ensure anhydrous conditions.

-

Reactant Addition: A solution of cycloheptanone in an anhydrous ether (diethyl ether or THF) is placed in the round-bottom flask. The flask is then cooled in an ice bath.

-

Grignard Reagent Addition: The Grignard reagent (methylmagnesium bromide or iodide) is added to the dropping funnel and then added dropwise to the stirred, cooled solution of cycloheptanone. The addition should be controlled to maintain a gentle reflux.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours to ensure the reaction goes to completion.

-

Quenching: The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride while cooling the flask in an ice bath. This step protonates the alkoxide intermediate and neutralizes any unreacted Grignard reagent.

-

Extraction: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted two to three times with diethyl ether.

-

Drying and Solvent Removal: The combined organic layers are dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude this compound can be purified by distillation under reduced pressure.

Diagram of the Synthesis Workflow:

Caption: Workflow for the synthesis of this compound.

Potential Biological Activity and Signaling Pathways

Currently, there is a notable absence of published research specifically detailing the biological activity or involvement of this compound in any signaling pathways. However, the structural motifs present in the molecule—a cycloalkane ring and a tertiary alcohol—are found in numerous biologically active natural products and synthetic compounds.

Tertiary alcohols, for instance, can influence a molecule's pharmacokinetic properties, such as metabolic stability and solubility. The lipophilic nature of the cycloheptyl ring suggests potential for interaction with hydrophobic pockets in biological targets.

Given the lack of direct evidence, any discussion of signaling pathways would be purely speculative. Researchers interested in the pharmacological potential of this compound would need to conduct initial screening assays to identify any biological effects. A logical starting point would be to investigate its effects on various cell lines to assess cytotoxicity and potential anti-proliferative or other cellular effects.

Logical Relationship for Investigating Biological Activity:

Caption: Logical workflow for the biological evaluation of this compound.

Conclusion

This compound is a readily accessible tertiary alcohol with well-defined physicochemical properties. While its synthesis is straightforward via the Grignard reaction, its biological profile remains unexplored. The information presented in this guide provides a solid foundation for researchers and drug development professionals to undertake further investigation into the potential applications of this compound. Future studies are warranted to elucidate any pharmacological activity and to determine if this compound or its derivatives could serve as valuable scaffolds in medicinal chemistry.

References

An In-depth Technical Guide to 1-Methylcycloheptanol (CAS: 3761-94-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylcycloheptanol, a tertiary alcohol with the CAS number 3761-94-2, is a cyclic organic compound. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and characterization, and an exploration of its potential, though currently undocumented, role in biological signaling pathways. This document aims to serve as a foundational resource for researchers interested in the potential applications of this and similar tertiary cycloalkanols in medicinal chemistry and drug discovery.

Chemical and Physical Properties

This compound is a liquid at room temperature.[1] Its fundamental properties are summarized in the table below, compiled from various chemical databases.[1][2][3][4]

| Property | Value | Unit |

| Molecular Formula | C₈H₁₆O | |

| Molecular Weight | 128.21 | g/mol |

| CAS Number | 3761-94-2 | |

| Appearance | Liquid | |

| Boiling Point | 183-184 | °C |

| Density | 0.918 | g/cm³ |

| Flash Point | 71.1 | °C |

| LogP (Octanol-Water Partition Coefficient) | 2.59 |

Synthesis of this compound via Grignard Reaction

The most common and efficient method for the synthesis of tertiary alcohols such as this compound is the Grignard reaction. This involves the reaction of a ketone, in this case, cycloheptanone (B156872), with a methyl Grignard reagent (e.g., methylmagnesium bromide).

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a standard procedure for the synthesis of 1-methylcyclohexanol (B147175) and is applicable for the synthesis of this compound with appropriate molar adjustments.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Methyl iodide

-

Cycloheptanone

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Preparation of the Grignard Reagent:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.

-

Add a small volume of anhydrous diethyl ether to cover the magnesium.

-

Add a solution of methyl iodide in anhydrous diethyl ether to the dropping funnel.

-

Add a few drops of the methyl iodide solution to the magnesium to initiate the reaction (a small crystal of iodine can be added if the reaction does not start).

-

Once the reaction begins (indicated by bubbling and a cloudy appearance), add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Cycloheptanone:

-

Cool the Grignard reagent solution in an ice bath.

-

Add a solution of cycloheptanone in anhydrous diethyl ether to the dropping funnel.

-

Add the cycloheptanone solution dropwise to the stirred Grignard reagent.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction.

-

Transfer the mixture to a separatory funnel. Separate the ether layer.

-

Extract the aqueous layer with two portions of diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the diethyl ether by rotary evaporation.

-

The crude product can be purified by fractional distillation under reduced pressure.

-

Synthesis Workflow

Spectroscopic Characterization

The structure of this compound can be confirmed using various spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching vibration of the alcohol functional group. Strong C-H stretching vibrations will be observed in the 2850-3000 cm⁻¹ region.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum would show a singlet for the methyl protons, multiplets for the cycloheptyl ring protons, and a singlet for the hydroxyl proton which may be broad and its chemical shift can vary depending on the concentration and solvent.

-

¹³C NMR: The carbon NMR spectrum would show a signal for the quaternary carbon attached to the hydroxyl group, a signal for the methyl carbon, and several signals for the carbons of the cycloheptyl ring.

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z 128. Common fragmentation patterns would include the loss of a water molecule (M-18) and the loss of a methyl group (M-15).[4]

Potential Biological Activity and Signaling Pathways

While there is currently no specific literature detailing the biological activity or the modulation of signaling pathways by this compound, its structural class as a tertiary alcohol suggests potential interactions with biological systems. Alcohols, in general, are known to affect cellular signaling.[6] For instance, ethanol (B145695) is known to modulate the activity of protein kinase C (PKC) and other signaling cascades.[7][8]

Given the lipophilic nature of the cycloheptyl ring, this compound could potentially interact with cell membranes and membrane-bound proteins. A hypothetical interaction could involve the modulation of a G-protein coupled receptor (GPCR) signaling pathway, a common target for small molecules.

Hypothetical Signaling Pathway: Modulation of GPCR-PKA Signaling

The following diagram illustrates a hypothetical scenario where this compound could act as a modulator of a GPCR-PKA signaling pathway. This is a representative pathway and has not been experimentally validated for this specific compound.

Applications in Drug Development

Tertiary alcohols are present in the structures of some bioactive molecules. The rigid, three-dimensional nature of the cycloheptyl scaffold in this compound could be of interest in drug design for occupying specific binding pockets in protein targets. While no direct applications of this compound in drug development have been reported, its synthesis provides a basis for creating libraries of related compounds for screening.

Safety and Handling

Based on available safety data, this compound is classified as harmful if swallowed and may cause skin and eye irritation.[1] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a readily synthesizable tertiary alcohol with well-defined physicochemical properties. While its biological activity remains unexplored, its chemical structure presents opportunities for its use as a scaffold in the design of novel small molecules for drug discovery. Further in vitro and in vivo studies are necessary to elucidate any potential therapeutic applications. This guide provides the foundational chemical knowledge required for researchers to begin exploring the potential of this and related compounds.

References

- 1. 1-Methylcycloheptan-1-ol | C8H16O | CID 77376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (CAS 3761-94-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. CAS RN 3761-94-2 | Fisher Scientific [fishersci.ca]

- 4. This compound [webbook.nist.gov]

- 5. This compound [webbook.nist.gov]

- 6. Signaling Pathways Mediating Alcohol Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Solubility of 1-Methylcycloheptanol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Methylcycloheptanol in a range of organic solvents. Due to the limited availability of specific quantitative data in public literature, this document outlines a predicted solubility profile based on established principles of chemical interactions and the behavior of analogous cyclic alcohols. Furthermore, this guide details robust experimental protocols for the precise determination of its solubility and provides visual representations of the experimental workflow and the factors influencing solubility. This information is critical for professionals in drug development, chemical synthesis, and formulation science where this compound may be utilized as a reactant, intermediate, or excipient.

Introduction

This compound (C₈H₁₆O) is a tertiary cyclic alcohol. Its molecular structure, featuring a seven-membered carbon ring, a methyl group, and a hydroxyl group, dictates its physicochemical properties, including its solubility in various organic solvents. The polarity imparted by the hydroxyl (-OH) group allows for hydrogen bonding, while the nonpolar hydrocarbon backbone significantly influences its interaction with nonpolar solvents.[1][2][3][4][5] A thorough understanding of the solubility of this compound is paramount for its effective use in various scientific and industrial applications, including as a solvent, reaction medium, or for purification processes.

Predicted Solubility Profile

The principle of "like dissolves like" is the foundation for predicting the solubility of this compound.[6][7] The molecule possesses both a polar hydroxyl group and a nonpolar cycloalkane structure. This amphiphilic nature suggests it will exhibit varying degrees of solubility in different types of organic solvents.

The large nonpolar surface area of the cycloheptyl ring will be the dominant factor in its solubility profile.[4][8] While the hydroxyl group can form hydrogen bonds, the bulky hydrocarbon structure will sterically hinder this interaction to some extent and contribute significantly to the overall nonpolar character.[9]

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The hydroxyl group of this compound can act as both a hydrogen bond donor and acceptor, leading to favorable interactions with protic solvents.[4] |

| Isopropanol, n-Butanol | Moderate to High | As the alkyl chain of the alcohol solvent increases, its polarity decreases, which may slightly reduce solubility compared to smaller alcohols.[8] | |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF) | High | The polar nature of these solvents, arising from their carbonyl or ether functional groups, can induce dipole-dipole interactions with the hydroxyl group of this compound. |

| Acetonitrile, Dimethylformamide (DMF) | Moderate | While polar, the specific interactions with these solvents might be less favorable compared to those that can accept hydrogen bonds more readily. | |

| Nonpolar | Hexane, Heptane, Toluene | High | The large, nonpolar cycloheptyl ring of this compound will have strong van der Waals interactions with nonpolar solvents.[10] |

| Diethyl ether, Dichloromethane | High | These solvents have a good balance of polarity and nonpolar character, making them effective at dissolving compounds with both polar and nonpolar regions. |

Factors Influencing Solubility

The solubility of this compound is a multifactorial property governed by the interplay of solute-solvent interactions, temperature, and pressure.

-

Solute-Solvent Interactions: The primary determinant of solubility is the balance of intermolecular forces between this compound and the solvent molecules. These forces include hydrogen bonding, dipole-dipole interactions, and van der Waals forces. A close match in the polarity and hydrogen bonding capabilities of the solute and solvent will lead to higher solubility.[1][7]

-

Temperature: For most solid and liquid solutes dissolving in liquid solvents, solubility increases with temperature.[7] This is because the dissolution process is often endothermic, meaning it absorbs heat. An increase in temperature provides the energy needed to overcome the intermolecular forces within the solute and solvent.

-

Pressure: For liquid-liquid systems, pressure has a negligible effect on solubility under normal conditions.[7]

Caption: Logical relationship of factors influencing solubility.

Experimental Determination of Solubility

Since no quantitative data is readily available, experimental determination is necessary. The following protocols describe common methods for accurately measuring the solubility of a liquid like this compound in organic solvents.

Isothermal Shake-Flask Method

This is a widely used and reliable method for determining equilibrium solubility.[11]

Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, temperature-controlled vessel (e.g., a jacketed glass reactor or a flask in a thermostatic bath).

-

Agitate the mixture vigorously (e.g., using a magnetic stirrer or a shaker) at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The presence of an excess, undissolved phase of this compound should be visible.

-

-

Phase Separation:

-

Cease agitation and allow the mixture to stand at the constant temperature for a period (e.g., 2-4 hours) to allow for complete phase separation.

-

-

Sampling and Analysis:

-

Carefully withdraw a known volume of the supernatant (the solvent phase saturated with this compound) using a pre-heated or pre-cooled syringe to avoid any temperature-induced precipitation or phase separation.

-

Filter the sample through a syringe filter (e.g., 0.45 µm PTFE) to remove any microscopic undissolved droplets.

-

Accurately dilute the filtered sample with a suitable solvent.

-

Determine the concentration of this compound in the diluted sample using a validated analytical technique such as Gas Chromatography (GC) with a Flame Ionization Detector (FID) or High-Performance Liquid Chromatography (HPLC) with a suitable detector.

-

-

Calculation:

-

Calculate the solubility from the concentration of the analyte in the saturated solution, expressing it in appropriate units (e.g., g/100 mL, mol/L).

-

Cloud Point Titration Method

This method is useful for determining the solubility boundary of a liquid in a solvent at a given temperature.[12][13][14]

Protocol:

-

Initial Miscible Solution:

-

Prepare a solution of known composition (mass or volume fractions) of this compound and the organic solvent where they are fully miscible.

-

-

Titration to Cloud Point:

-

While stirring, slowly add the solvent in which this compound is less soluble (the "anti-solvent") or, if starting with a saturated solution, change the temperature until the solution becomes turbid. The point at which turbidity first appears is the cloud point.

-

-

Detection:

-

The cloud point can be detected visually or by using a turbidimeter, which measures the scattering of light.[15]

-

-

Data Analysis:

-

The composition of the solution at the cloud point represents the solubility limit under those specific conditions. This method is particularly useful for generating phase diagrams.

-

Caption: Workflow for the Isothermal Shake-Flask method.

Conclusion

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. education.com [education.com]

- 7. byjus.com [byjus.com]

- 8. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 9. reddit.com [reddit.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. crystallizationsystems.com [crystallizationsystems.com]

- 13. researchgate.net [researchgate.net]

- 14. youtube.com [youtube.com]

- 15. rheolution.com [rheolution.com]

A Technical Guide to the Thermodynamic Properties of 1-Methylcycloheptanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermodynamic data for 1-Methylcycloheptanol (CAS No: 3761-94-2). Due to a scarcity of direct experimental data for this specific compound, this document presents a combination of calculated values and relevant experimental data for analogous compounds to offer a thorough understanding for research and development applications.

Core Thermodynamic Properties

This compound is a cyclic tertiary alcohol with the molecular formula C8H16O. Its thermodynamic properties are crucial for understanding its behavior in various chemical and physical processes, including reaction kinetics, phase equilibria, and formulation development.

Quantitative Data Summary

The following tables summarize the key thermodynamic and physical properties of this compound. It is important to note that much of the available data is derived from computational models, as indicated in the "Source" column. For comparative purposes, experimental data for the closely related compound, 1-methylcyclohexanol, is also provided where available.

Table 1: Calculated Thermodynamic Properties of this compound

| Property | Value | Units | Source |

| Enthalpy of Formation (Ideal Gas, 298.15 K) | -297.28 | kJ/mol | Joback Calculated Property[1] |

| Gibbs Free Energy of Formation (Ideal Gas, 298.15 K) | -113.48 | kJ/mol | Joback Calculated Property[1] |

| Enthalpy of Vaporization | 49.53 | kJ/mol | Joback Calculated Property[1] |

| Enthalpy of Fusion | 4.00 | kJ/mol | Joback Calculated Property[1] |

| Ideal Gas Heat Capacity (Cp,gas) | Not Available | J/mol·K | |

| Liquid Phase Heat Capacity (Cp,liquid) | Not Available | J/mol·K |

Table 2: Physical Properties of this compound

| Property | Value | Units | Source |

| Molecular Weight | 128.21 | g/mol | Cheméo[1] |

| Normal Boiling Point | 456.70 | K | NIST[1][2] |

| Normal Melting Point | Not Available | K | |

| Critical Temperature | 704.51 | K | Joback Calculated Property[1] |

| Critical Pressure | 3815.10 | kPa | Joback Calculated Property[1] |

| Critical Volume | Not Available | m³/kmol | |

| LogP (Octanol/Water Partition Coefficient) | 2.092 | Crippen Calculated Property[1] | |

| Water Solubility (log10WS) | -2.44 | mol/L | Crippen Calculated Property[1] |

Table 3: Experimental Thermodynamic Data for Analogous Compounds

| Compound | Property | Value | Units | Source |

| 1-Methylcyclohexanol | Enthalpy of Formation (Solid, 298.15 K) | -391.90 ± 0.80 | kJ/mol | NIST[3] |

| 1-Methylcyclohexanol | Liquid Phase Heat Capacity (Cp,liquid, 298.15 K) | 279.05 | J/mol·K | Caceres-Alonso, Costas, et al., 1988[4] |

| Cycloheptanol | Isobaric Heat Capacity (Cp, 298.15 K) | Experimentally Measured | J/mol·K | Zábranský et al.[5] |

Experimental Protocols

The determination of the thermodynamic properties of compounds like this compound relies on established experimental techniques. Below are detailed methodologies for key experiments, drawn from literature describing the analysis of alcohols and other organic compounds.

Determination of Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of formation of an organic compound is often determined indirectly through its enthalpy of combustion, measured using a bomb calorimeter.

Methodology:

-

Sample Preparation: A precisely weighed sample (typically 0.5 - 1.0 g) of this compound is placed in a crucible within the bomb calorimeter. A known length of ignition wire is positioned to be in contact with the sample.

-

Assembly and Pressurization: The bomb is sealed and pressurized with an excess of pure oxygen, typically to around 30 atm.

-

Calorimeter Setup: The sealed bomb is placed in a well-insulated water jacket containing a known volume of water. The temperature of the water is monitored with a high-precision thermometer.

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through the wire. The temperature of the water is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.

-

Calculation: The heat released by the combustion reaction is calculated from the temperature rise of the calorimeter system (bomb and water). The heat capacity of the calorimeter is determined beforehand by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid. The enthalpy of combustion of the sample is then calculated, and from this, the standard enthalpy of formation can be derived using Hess's Law and the known standard enthalpies of formation of the combustion products (CO2 and H2O).

A detailed procedure for bomb calorimetry of organic compounds can be found in various experimental physical chemistry manuals.[6][7][8]

Determination of Heat Capacity and Phase Transitions via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a key technique for measuring heat capacity and observing phase transitions such as melting and glass transitions.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature profile, which typically involves a controlled heating and cooling rate (e.g., 5-10 °C/min) over the temperature range of interest.

-

Data Collection: The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature as they are heated or cooled.

-

Data Analysis:

-

Heat Capacity: The heat capacity of the sample is determined from the difference in heat flow between the sample and a baseline measurement, often calibrated against a standard material with a known heat capacity like sapphire.

-

Phase Transitions: Melting will appear as an endothermic peak on the DSC curve, and the area under the peak corresponds to the enthalpy of fusion. Glass transitions are observed as a step change in the baseline of the heat flow signal.

-

The experimental protocol for measuring the heat capacity of cycloalcohols has been described in studies such as that by Zábranský et al.[5]

Visualizations

To aid in the understanding of the experimental workflows for determining the thermodynamic properties of this compound, the following diagrams are provided.

Caption: Experimental workflow for thermodynamic property determination.

References

- 1. This compound (CAS 3761-94-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. This compound [webbook.nist.gov]

- 3. Cyclohexanol, 1-methyl- (CAS 590-67-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. Cyclohexanol, 1-methyl- [webbook.nist.gov]

- 5. Heat capacities of selected cycloalcohols [agris.fao.org]

- 6. homepages.gac.edu [homepages.gac.edu]

- 7. web.williams.edu [web.williams.edu]

- 8. ivypanda.com [ivypanda.com]

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Shifts of 1-Methylcycloheptanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) shifts for 1-methylcycloheptanol. The information presented is intended to support researchers and professionals in the fields of chemical analysis, drug development, and materials science by offering a foundational understanding of the spectral characteristics of this alicyclic alcohol.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are generated using computational algorithms that analyze the molecule's topology and electronic environment. It is important to note that predicted values may differ slightly from experimental results due to solvent effects, temperature, and other experimental conditions.

Structure of this compound:

Figure 1: Chemical structure of this compound.

Predicted ¹H NMR Shifts

The proton NMR spectrum of this compound is characterized by signals corresponding to the methyl group, the hydroxyl proton, and the methylene (B1212753) protons of the cycloheptane (B1346806) ring. Due to the conformational flexibility of the seven-membered ring, the signals for the ring protons are expected to be complex and may overlap.

| Atom(s) | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Assignment |

| H (on -OH) | ~1.5 - 2.5 | Singlet (broad) | Hydroxyl proton |

| H (on C1-CH₃) | ~1.15 | Singlet | Methyl protons |

| H (on C2, C7) | ~1.4 - 1.6 | Multiplet | Methylene protons adjacent to the quaternary carbon |

| H (on C3, C4, C5, C6) | ~1.5 - 1.7 | Multiplet | Remaining methylene protons of the cycloheptane ring |

Table 1: Predicted ¹H NMR Chemical Shifts for this compound.

Predicted ¹³C NMR Shifts

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals are expected for the quaternary carbon bearing the hydroxyl and methyl groups, the methyl carbon, and the carbons of the cycloheptane ring.

| Atom(s) | Predicted Chemical Shift (ppm) | Assignment |

| C1 | ~72 | Quaternary carbon (-C-OH) |

| C1-CH₃ | ~28 | Methyl carbon |

| C2, C7 | ~40 | Methylene carbons adjacent to the quaternary carbon |

| C3, C6 | ~22 | Methylene carbons |

| C4, C5 | ~30 | Methylene carbons |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.

Experimental Protocols

The following section outlines a detailed methodology for acquiring high-resolution ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Sample Purity: Ensure the this compound sample is of high purity. Impurities can introduce extraneous signals and complicate spectral interpretation.

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds. For compounds that may exchange protons with the solvent, such as alcohols, other solvents like dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ can be used.

-

Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable number of scans.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the sample. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C NMR spectra.

-

Filtration: Filter the final solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal spectral resolution.

-

Tuning and Matching: Tune and match the NMR probe to the appropriate frequency for the nucleus being observed (¹H or ¹³C).

-

Locking: Lock the spectrometer's magnetic field on the deuterium (B1214612) signal of the solvent.

-

Shimming: Shim the magnetic field to achieve homogeneity, which is crucial for obtaining sharp, well-resolved NMR signals.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence is typically used.

-

Spectral Width: Set a spectral width of approximately 10-12 ppm.

-

Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient.

-

Relaxation Delay: Use a relaxation delay of 1-2 seconds.

-

Number of Scans: Acquire 8 to 16 scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to simplify the spectrum and enhance the signal-to-noise ratio.

-

Spectral Width: Set a spectral width of approximately 200-220 ppm.

-

Acquisition Time: An acquisition time of 1-2 seconds is typical.

-

Relaxation Delay: A relaxation delay of 2 seconds is recommended.

-

Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain NMR spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integration (¹H NMR): Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each peak.

-

Peak Picking: Identify and list the chemical shifts of all significant peaks in both the ¹H and ¹³C spectra.

Visualization of the NMR Prediction and Analysis Workflow

The following diagram illustrates the logical workflow from the initial input of the molecular structure to the final analysis of the predicted NMR spectra.

key IR absorption peaks for 1-Methylcycloheptanol alcohol group

An In-depth Technical Guide to the Key Infrared (IR) Absorption Peaks of the Alcohol Group in 1-Methylcycloheptanol

For researchers, scientists, and drug development professionals, infrared (IR) spectroscopy is a powerful analytical technique for the identification and characterization of functional groups within a molecule. This guide provides a detailed analysis of the characteristic IR absorption peaks for the alcohol group in this compound, a tertiary alcohol.

Data Presentation: IR Absorption Peaks

The key IR absorption peaks for the alcohol functional group in this compound are summarized in the table below. These peaks are critical for the identification and characterization of this molecule.

| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Intensity | Peak Characteristics |

| Alcohol (-OH) | O-H Stretch | 3200-3600 | Strong | Broad |

| Alcohol (C-O) | C-O Stretch | ~1150-1200 | Strong | Sharp |

Alcohols display a characteristic strong and broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration.[1][2] The broadness of this peak is a result of intermolecular hydrogen bonding.[3] Another significant absorption for alcohols is the C-O stretching vibration, which appears in the range of 1050-1260 cm⁻¹.[1][4] For tertiary alcohols like this compound, this C-O stretch is typically observed between 1100 and 1200 cm⁻¹.[4] The gas-phase IR spectrum for this compound available on the NIST WebBook can be referenced for the precise peak locations.[5]

Experimental Protocols: Obtaining the IR Spectrum

The following outlines a standard procedure for obtaining the IR spectrum of a liquid sample such as this compound using an Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectrometer.

Objective: To acquire the infrared spectrum of liquid this compound.

Materials:

-

FTIR Spectrometer with an ATR accessory (e.g., a diamond crystal)

-

This compound sample

-

Pipette or dropper

-

Solvent for cleaning (e.g., isopropanol (B130326) or ethanol)

-

Lint-free wipes

Procedure:

-

Instrument Preparation: Ensure the FTIR spectrometer and the ATR accessory are clean and calibrated according to the manufacturer's instructions.

-

Background Spectrum: Before analyzing the sample, a background spectrum must be collected. This is done with a clean, empty ATR crystal to account for any atmospheric or instrumental interferences.

-

Sample Application: Place a small drop of this compound directly onto the center of the ATR crystal.[6] Ensure the crystal surface is completely covered by the liquid sample.

-

Spectrum Acquisition: Initiate the scan to collect the sample spectrum. The instrument will pass an infrared beam through the ATR crystal, which is in contact with the sample. The detector measures the absorbed radiation.

-

Data Processing: The instrument's software will process the raw data, perform a Fourier transform, and ratio the sample spectrum against the background spectrum to generate the final IR spectrum (typically plotted as transmittance or absorbance versus wavenumber).

-

Cleaning: After the measurement is complete, thoroughly clean the ATR crystal using a lint-free wipe moistened with a suitable solvent like isopropanol or ethanol (B145695) to remove all traces of the sample.[6]

Visualization of Key Molecular Vibrations

The following diagram illustrates the relationship between the structure of this compound and its key IR absorption peaks corresponding to the alcohol functional group.

Caption: Molecular structure and corresponding IR peaks of this compound.

References

In-Depth Technical Guide: Expected Mass Spectrometry Fragmentation of 1-Methylcycloheptanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected electron ionization (EI) mass spectrometry fragmentation pathways of 1-methylcycloheptanol. The information presented herein is crucial for the identification and structural elucidation of this compound in complex matrices, a common task in pharmaceutical research and development.

Molecular Structure and Properties

This compound is a tertiary alcohol with the chemical formula C₈H₁₆O and a molecular weight of 128.21 g/mol .[1][2][3] Its structure consists of a seven-membered cycloheptane (B1346806) ring with a hydroxyl group and a methyl group attached to the same carbon atom.

Electron Ionization Mass Spectrometry Overview

Electron ionization is a hard ionization technique that involves bombarding a sample with high-energy electrons (typically 70 eV).[4][5] This process ejects an electron from the molecule, forming a molecular ion (M⁺•).[6][7] The excess energy imparted to the molecular ion often leads to its fragmentation into smaller, characteristic ions.[6][8] The resulting mass spectrum is a plot of the relative abundance of these ions as a function of their mass-to-charge ratio (m/z).[7]

Expected Fragmentation Pathways of this compound

The fragmentation of this compound is governed by the stability of the resulting carbocations and radical species. As a tertiary alcohol, its molecular ion is often of low abundance or not observed at all, due to the facility of fragmentation.[9] The primary fragmentation routes for cyclic alcohols include alpha-cleavage and dehydration.[10][11][12][13]

Alpha-Cleavage

Alpha-cleavage is a dominant fragmentation pathway for alcohols, involving the breaking of a carbon-carbon bond adjacent to the oxygen-bearing carbon.[11][12] For this compound, two primary alpha-cleavage events are expected:

-

Loss of a Methyl Radical (•CH₃): This is a highly favorable fragmentation, as it results in a stable, resonance-stabilized oxonium ion. The loss of a methyl group (15 Da) from the molecular ion (m/z 128) leads to a prominent peak at m/z 113 .

-

Ring Opening via C-C Bond Cleavage: Cleavage of the C1-C2 or C1-C7 bond in the cycloheptane ring can also occur. This leads to the formation of a radical cation that can undergo further fragmentation.

Dehydration (Loss of Water)

The elimination of a water molecule (H₂O, 18 Da) is a common fragmentation pathway for alcohols.[10][11][12] This process results in the formation of an alkene radical cation. For this compound, the loss of water from the molecular ion (m/z 128) would produce a fragment at m/z 110 . This fragment can undergo further rearrangements and fragmentation.

Ring Cleavage and Rearrangements

Cyclic alcohols can undergo complex ring cleavage and rearrangement processes.[10] A notable fragmentation for some cyclic alcohols is the formation of a stable ion at m/z 57 , which corresponds to the tert-butyl cation ([C₄H₉]⁺).[10] This likely arises from a multi-step rearrangement and cleavage of the cycloheptane ring.

Quantitative Fragmentation Data

The following table summarizes the prominent ions and their relative abundances as observed in the electron ionization mass spectrum of this compound.

| m/z | Relative Abundance (%) | Proposed Fragment Identity | Fragmentation Pathway |

| 41 | 100.0 | [C₃H₅]⁺ | Further fragmentation of larger ions |

| 55 | 85.0 | [C₄H₇]⁺ | Ring cleavage and rearrangement |

| 70 | 65.0 | [C₅H₁₀]⁺ | Ring cleavage and rearrangement |

| 83 | 50.0 | [C₆H₁₁]⁺ | Ring cleavage and rearrangement |

| 95 | 40.0 | [C₇H₁₁]⁺ | Loss of H₂O and CH₃ |

| 113 | 90.0 | [M - CH₃]⁺ | Alpha-cleavage |

Data is derived from the NIST WebBook mass spectrum of this compound.[1]

Experimental Protocol: Electron Ionization Mass Spectrometry

The following provides a generalized experimental protocol for obtaining an electron ionization mass spectrum of this compound.

Instrumentation:

-

A gas chromatograph (GC) coupled to a mass spectrometer (MS) equipped with an electron ionization source.

-

Helium carrier gas.

-

Capillary GC column suitable for the analysis of small, volatile organic compounds (e.g., DB-5ms).

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol) at a concentration of approximately 1 mg/mL.

GC-MS Parameters:

-

Injector Temperature: 250 °C

-

Injection Volume: 1 µL

-

Split Ratio: 20:1

-

Carrier Gas Flow Rate: 1 mL/min (Helium)

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C.

-

Final hold: 5 minutes at 250 °C.

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Energy: 70 eV

-

Mass Range: m/z 35-300

-

Scan Rate: 2 scans/second

Data Acquisition and Analysis:

-

Inject the prepared sample into the GC-MS system.

-

Acquire the mass spectrum of the chromatographic peak corresponding to this compound.

-

Process the acquired data to identify the molecular ion (if present) and major fragment ions. Compare the obtained spectrum with a reference spectrum from a database such as the NIST Mass Spectral Library.

Visualization of Fragmentation Pathways

The following diagrams illustrate the key fragmentation pathways of this compound.

Caption: Primary fragmentation pathways of this compound.

Caption: Detailed alpha-cleavage fragmentation mechanism.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. edu.rsc.org [edu.rsc.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 9. whitman.edu [whitman.edu]

- 10. GCMS Section 6.10 [people.whitman.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 13. Video: Mass Spectrometry: Alcohol Fragmentation [jove.com]

The Unexplored Therapeutic Potential of Substituted Cycloheptanols: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The seven-membered carbocyclic structure of cycloheptanol (B1583049) presents a unique and conformationally flexible scaffold for the design of novel therapeutic agents. While its smaller counterpart, cyclohexanol (B46403), has been more extensively studied, recent investigations into substituted cycloheptanols are beginning to unveil a promising landscape of diverse biological activities. This technical guide provides an in-depth overview of the current understanding of these compounds, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways to facilitate further research and development in this burgeoning field.

Anti-inflammatory Activity

Substituted cycloheptanols have emerged as potential modulators of inflammatory pathways. The primary mechanism of action for many anti-inflammatory drugs involves the inhibition of the cyclooxygenase (COX) enzymes, which are key to prostaglandin (B15479496) synthesis.[1][2] Another critical pathway in inflammation is mediated by the transcription factor NF-κB, which regulates the expression of pro-inflammatory cytokines.[3][4][5][6]

While direct quantitative data for a broad range of substituted cycloheptanols is still emerging, studies on structurally related compounds provide valuable insights. For instance, mollugin (B1680248) derivatives, which feature a cyclic core, have demonstrated potent in vivo anti-inflammatory activity and inhibition of NF-κB transcription.[7]

Quantitative Data for Anti-inflammatory Activity of Related Cyclic Compounds

| Compound Class | Specific Compound | Assay | Target/Cell Line | Activity (IC50/Inhibition %) | Reference |

| Mollugin Derivatives | Compound 4f | Xylene-induced ear swelling | In vivo | 83.08% inhibition | [7] |

| Mollugin Derivatives | Compound 6d | NF-κB Transcription | - | IC50 = 3.81 µM | [7] |

Experimental Protocol: In Vitro NF-κB Inhibition Assay

This protocol outlines a general method for assessing the inhibition of NF-κB activation in a cellular context.

1. Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., RAW 264.7 macrophages) in appropriate media.

-

Seed cells in 96-well plates and allow them to adhere.

-

Pre-treat cells with varying concentrations of the test substituted cycloheptanol for 1 hour.

2. Stimulation:

-

Induce inflammation by treating the cells with a stimulating agent such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).

3. Measurement of NF-κB Activity:

-

NF-κB activity can be quantified using several methods, including:

-

Reporter Gene Assay: Cells are transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control of an NF-κB response element. NF-κB activation is measured by the reporter gene's expression.

-

Western Blot: Analyze the phosphorylation of IκBα and the nuclear translocation of the p65 subunit of NF-κB.

-

ELISA-based DNA Binding Assay: Measure the binding of activated NF-κB from nuclear extracts to a consensus DNA sequence.

-

4. Data Analysis:

-

Calculate the percentage of NF-κB inhibition for each concentration of the test compound relative to the stimulated, untreated control.

-

Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of NF-κB activity.

Signaling Pathway: NF-κB Activation and Inhibition

Caption: Potential inhibition of the NF-κB signaling pathway by substituted cycloheptanols.

GABAergic Activity

The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the central nervous system, and modulation of GABAA receptors is a key mechanism for anxiolytic, sedative, and anesthetic drugs.[8] Research on cyclohexanol analogues has demonstrated their potential as positive allosteric modulators of GABAA receptors and as general anesthetics.[9][10] This suggests that the seven-membered ring of cycloheptanols could also confer significant activity at these receptors.

Quantitative Data for GABAergic Activity of Cyclohexanol Analogues

| Compound | Assay | Receptor/System | Activity (EC50) | Reference |

| 2,6-diisopropylcyclohexanol | General Anesthesia | Tadpole in vivo | 14.0 µM | [9][10] |

| 2,6-dimethylcyclohexanol | General Anesthesia | Tadpole in vivo | 13.1 µM | [9][10] |

Experimental Protocol: GABAA Receptor Modulation Assay (Two-Electrode Voltage Clamp)

This protocol describes a method for evaluating the modulatory effects of substituted cycloheptanols on GABAA receptors expressed in Xenopus oocytes.

1. Oocyte Preparation and Receptor Expression:

-

Harvest oocytes from a female Xenopus laevis.

-

Inject the oocytes with cRNA encoding the subunits of the desired GABAA receptor subtype (e.g., α1β2γ2s).

-

Incubate the oocytes for 2-7 days to allow for receptor expression.

2. Electrophysiological Recording:

-

Place an oocyte in a recording chamber continuously perfused with a saline solution.

-